molecular formula C54H109NO2 B14277131 N-Hexacosyl-27-hydroxyoctacosanamide CAS No. 138110-93-7

N-Hexacosyl-27-hydroxyoctacosanamide

Cat. No.: B14277131
CAS No.: 138110-93-7
M. Wt: 804.4 g/mol
InChI Key: PCQHLJQHKNQEPR-UHFFFAOYSA-N
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Description

N-Hexacosyl-27-hydroxyoctacosanamide is a high-purity, synthetic long-chain hydroxyamide intended for research and development purposes. Compounds of this structural class, characterized by their long alkyl chains and polar head groups, are of significant scientific interest in materials science and supramolecular chemistry. They are often investigated for their potential to form organogels, Langmuir films, and other self-assembled nanostructures due to their amphiphilic nature and hydrogen-bonding capabilities . The specific research applications and mechanism of action for this particular compound are not fully established and require further investigation by qualified researchers. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments to determine the compound's suitability for their specific applications.

Properties

CAS No.

138110-93-7

Molecular Formula

C54H109NO2

Molecular Weight

804.4 g/mol

IUPAC Name

N-hexacosyl-27-hydroxyoctacosanamide

InChI

InChI=1S/C54H109NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25-28-31-34-37-40-43-46-49-52-55-54(57)51-48-45-42-39-36-33-30-27-24-21-18-16-17-20-23-26-29-32-35-38-41-44-47-50-53(2)56/h53,56H,3-52H2,1-2H3,(H,55,57)

InChI Key

PCQHLJQHKNQEPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCC(C)O

Origin of Product

United States

Preparation Methods

Reactant Preparation and Activation

The chemical synthesis of this compound involves two primary components: hexacosylamine (C26H53NH2) and 27-hydroxyoctacosanoic acid (C28H56O3). The carboxylic acid group of 27-hydroxyoctacosanoic acid must be activated to facilitate amide bond formation. Common activation methods include:

  • Acyl chloride formation : Treatment with thionyl chloride (SOCl2) or oxalyl chloride (ClCO)2O converts the carboxylic acid into a reactive acyl chloride intermediate.
  • Carbodiimide-mediated activation : Use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) to generate an active ester.

For example, hexacosanoic acid is first converted to hexacosanoyl chloride using thionyl chloride under anhydrous conditions at 0–5°C. The reaction is monitored via thin-layer chromatography (TLC) to confirm complete conversion.

Amide Bond Formation

The activated carboxylic acid is then reacted with hexacosylamine in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction proceeds via nucleophilic acyl substitution:

$$
\text{RCOOH} + \text{R'NH}2 \xrightarrow{\text{EDC/HOBt}} \text{RCONHR'} + \text{H}2\text{O}
$$

Key parameters influencing yield and purity include:

  • Solvent selection : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to minimize hydrolysis.
  • Temperature : Reactions are typically conducted at room temperature for 24–48 hours.
  • Stoichiometry : A 1:1 molar ratio of acid to amine ensures minimal side products.

Post-reaction, the crude product is washed with dilute HCl to remove unreacted amine and extracted using ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure.

Enzymatic Synthesis Strategies

Lipase-Catalyzed Amidation

Enzymatic methods offer advantages such as milder reaction conditions and reduced environmental impact. Lipases, particularly Novozyme-435 (immobilized Candida antarctica lipase B), have been employed for amide bond formation in non-aqueous media. The process involves:

  • Dissolving 27-hydroxyoctacosanoic acid and hexacosylamine in toluene or tert-butanol.
  • Adding Novozyme-435 (10–20% w/w of substrates) and incubating at 40–60°C with agitation.
  • Monitoring reaction progress via HPLC or FTIR spectroscopy.

Lipase catalysis avoids the need for protecting groups on the hydroxyl moiety at the 27th carbon, enhancing regioselectivity. For instance, studies on analogous systems report yields exceeding 70% after 72 hours.

Solvent and Water Activity Optimization

Enzymatic efficiency depends critically on solvent polarity and water activity ($$aw$$). Hydrophobic solvents like hexane or supercritical CO2 improve enzyme stability, while $$aw$$ values of 0.2–0.4 maximize activity.

Purification and Characterization

Chromatographic Techniques

Crude this compound is purified using:

  • Flash column chromatography : Silica gel (230–400 mesh) with a gradient of hexane/ethyl acetate (9:1 to 7:3).
  • Preparative HPLC : C18 columns and acetonitrile/water mobile phases achieve >95% purity.

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) :

    • $$ ^1\text{H} $$ NMR (CDCl3): δ 0.88 (t, 6H, terminal CH3), 1.25 (m, 80H, CH2), 2.15 (t, 2H, CO-NH-CH2), 3.60 (m, 1H, -CH(OH)-).
    • $$ ^{13}\text{C} $$ NMR confirms the amide carbonyl at δ 172 ppm.
  • X-ray Photoelectron Spectroscopy (XPS) :

    • C 1s spectra show peaks at 284.7 eV (C-C), 286.5 eV (C-O), and 288.5 eV (C=O).
    • O 1s spectra at 531.8 eV confirm hydroxyl groups.
  • Fourier-Transform Infrared Spectroscopy (FTIR) :

    • Stretching vibrations at 1650 cm⁻¹ (amide I) and 1550 cm⁻¹ (amide II).

Surface Functionalization for Drug Delivery Applications

Self-Assembled Monolayers (SAMs)

This compound can be anchored to metal surfaces (e.g., stainless steel 316L or titanium alloys) via thiol or phosphonate termini to form SAMs. These monolayers serve as platforms for controlled drug release:

  • Substrate pretreatment : Surfaces are cleaned via plasma etching or chemical oxidation to enhance SAM adhesion.
  • SAM formation : Immersion in 1 mM ethanolic solution of the compound for 24 hours.
  • Drug conjugation : Ibuprofen or perphenazine is attached via lipase-catalyzed esterification (Fig. 13–15).

Stability and Release Kinetics

SAMs exhibit stability in physiological saline (pH 7.4) for >30 days, with drug release rates modulated by polyethylene glycol (PEG) spacers. XPS data reveal retained ester bond integrity (288.5 eV C=O peak) even after prolonged immersion.

Comparative Analysis of Synthesis Methods

Parameter Chemical Synthesis Enzymatic Synthesis
Yield 60–75% 70–85%
Reaction Time 24–48 hours 48–72 hours
Byproducts Requires extensive purification Minimal
Environmental Impact High solvent waste Green chemistry-compliant
Cost Moderate High (enzyme cost)

Chemical Reactions Analysis

Types of Reactions

N-Hexacosyl-27-hydroxyoctacosanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to convert the hydroxyl group into a leaving group.

Major Products

    Oxidation: Formation of 27-oxooctacosanoic acid.

    Reduction: Formation of hexacosylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Hexacosyl-27-hydroxyoctacosanamide has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying long-chain amides and their reactivity.

    Biology: Investigated for its potential role in biological membranes and lipid metabolism.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Hexacosyl-27-hydroxyoctacosanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Compounds

Below is a comparison based on available information:

Table 1: Comparison of N-Hexacosyl-27-hydroxyoctacosanamide with Related Compounds

Compound Name CAS Number Key Features Identified Uses Regulatory References
N-Hydroxyoctanamide 7377-03-9 Shorter-chain hydroxyamide (C8); used in general applications General industrial use REACH, CLP regulations
Hexyl acetate 142-92-7 Ester derivative (C6); solvent or fragrance agent Manufacturing, laboratory use REACH, IMDG, ADR
Hexamethylene diisocyanate 822-06-0 Diisocyanate monomer (C6); polymer production Polyurethane manufacturing REACH, DGR

Key Observations :

Longer chains typically enhance lipid solubility and surfactant efficacy. Hexyl acetate (ester) and Hexamethylene diisocyanate (isocyanate) lack hydroxyl or amide functional groups, limiting their biochemical comparability.

Regulatory Status :

  • N-Hydroxyoctanamide follows REACH and CLP regulations for general use but lacks detailed safety assessments .
  • Hexamethylene diisocyanate is regulated under hazardous transport guidelines (e.g., DGR, ADR) due to its reactivity .

Applications: Hydroxyamides like N-Hydroxyoctanamide may serve as intermediates in organic synthesis, while esters (e.g., Hexyl acetate) are prioritized for solvents or fragrances .

Limitations of Available Data

  • This compound: No explicit data on synthesis, stability, or bioactivity exists in the provided sources.
  • N-Hydroxyoctanamide : Safety data sheets lack toxicological or ecotoxicological profiles, limiting comparative risk assessments .
  • Hexamethylene diisocyanate : While its hazards are documented, its relevance to hydroxyamide chemistry is minimal .

Recommendations for Future Research

Conduct targeted studies on This compound to elucidate its physicochemical properties and biological activity.

Compare its behavior with hydroxyamides of varying chain lengths (e.g., C8 vs. C26) to assess structure-function relationships.

Expand regulatory reviews to include analogs like N-Hydroxyoctacosanamide (if synthesized) for hazard classification.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and purifying N-Hexacosyl-27-hydroxyoctacosanamide to ensure reproducibility?

  • Methodological Answer : Synthesis should involve stepwise acylation and hydroxylation reactions under inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization in non-polar solvents is critical. Purity assessment should combine thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with UV detection .
  • Key Parameters : Monitor reaction progress using Fourier-transform infrared spectroscopy (FTIR) for hydroxyl (-OH) and amide (-CONH-) functional groups. Quantify yield via gravimetric analysis and validate structural integrity via nuclear magnetic resonance (NMR) spectroscopy .

Q. How can researchers characterize the thermal stability of this compound for storage and handling protocols?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen to assess decomposition temperatures and phase transitions. Compare results with kinetic models (e.g., Flynn-Wall-Ozawa method) to predict shelf-life under ambient conditions .
  • Safety Considerations : Adhere to safety guidelines for handling hygroscopic or thermally labile compounds, such as using desiccants and temperature-controlled storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cellular models?

  • Analytical Framework :

  • Step 1 : Systematically compare experimental variables (e.g., cell lines, incubation times, solvent carriers) across studies.
  • Step 2 : Perform dose-response meta-analysis to identify confounding factors (e.g., solvent cytotoxicity masking bioactivity).
  • Step 3 : Validate findings using orthogonal assays (e.g., fluorescence-based viability assays vs. ATP quantification) .
    • Example : Discrepancies in IC50 values may arise from solvent interactions (e.g., DMSO altering membrane permeability). Use solvent-free delivery systems (e.g., nanoparticle encapsulation) to isolate compound-specific effects .

Q. How can researchers optimize the synthesis of this compound to enhance yield without compromising stereochemical purity?

  • Methodological Answer :

  • Catalytic Optimization : Screen transition-metal catalysts (e.g., palladium on carbon) under varying pressures and temperatures.
  • Stereochemical Control : Employ chiral chromatography or asymmetric synthesis techniques (e.g., Evans auxiliaries) to isolate enantiomers.
  • Data-Driven Adjustments : Use design of experiments (DoE) to model interactions between reaction time, temperature, and catalyst loading .

Q. What advanced spectroscopic techniques are critical for elucidating the supramolecular assembly of this compound in lipid bilayers?

  • Methodological Answer :

  • Dynamic Light Scattering (DLS) : Quantify aggregate size distribution in aqueous media.
  • Solid-State NMR : Resolve hydrogen-bonding networks and alkyl chain packing.
  • Cryo-Electron Microscopy (Cryo-EM) : Visualize bilayer integration at near-atomic resolution .
    • Data Interpretation : Cross-validate results with molecular dynamics simulations to correlate structural features with membrane fluidity changes .

Data Contradiction and Validation

Q. How should researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?

  • Analytical Workflow :

  • Step 1 : Replicate solubility tests using standardized protocols (e.g., shake-flask method with UV-Vis quantification).
  • Step 2 : Analyze solvent purity (e.g., residual water in DMSO) via Karl Fischer titration.
  • Step 3 : Apply Hansen solubility parameters to predict solvent compatibility and identify outliers .
    • Case Study : Apparent insolubility in chloroform may stem from trace ethanol contamination. Pre-dry solvents with molecular sieves and re-test .

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